1,3-dimethyl-6,7-dihydro-5H-isoquinolin-8-one
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Overview
Description
1,3-Dimethyl-6,7-dihydro-5H-isoquinolin-8-one is a heterocyclic compound with the molecular formula C11H13NO. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6,7-dihydro-5H-isoquinolin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-nitrophenyl)ethanol with acetic anhydride in the presence of a catalyst to form the desired isoquinolinone structure. The reaction conditions often include heating and the use of solvents like toluene or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6,7-dihydro-5H-isoquinolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and tetrahydroisoquinolines, which have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
1,3-Dimethyl-6,7-dihydro-5H-isoquinolin-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6,7-dihydro-5H-isoquinolin-8-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-isoquinolin-8-one
- 5,6,7,8-Tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 6-Bromoisoquinoline monohydrate
Uniqueness
1,3-Dimethyl-6,7-dihydro-5H-isoquinolin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoquinoline derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-isoquinolin-8-one |
InChI |
InChI=1S/C11H13NO/c1-7-6-9-4-3-5-10(13)11(9)8(2)12-7/h6H,3-5H2,1-2H3 |
InChI Key |
RSJAQFGPWPNCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(=O)CCC2 |
Origin of Product |
United States |
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